
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide
概要
説明
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide, also known as HHBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HHBH belongs to the class of hydrazides and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and oxidative stress. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, this compound has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to increase the expression of antioxidant enzymes, which help to reduce oxidative stress. In cancer cells, this compound has been found to induce apoptosis and inhibit tumor growth.
実験室実験の利点と制限
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. Additionally, it has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the study of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide. One area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Additionally, more research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and potential interactions with other drugs.
科学的研究の応用
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
特性
CAS番号 |
23647-78-1 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC名 |
2-hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H12N2O4/c17-11-7-3-1-5-9(11)13(19)15-16-14(20)10-6-2-4-8-12(10)18/h1-8,17-18H,(H,15,19)(H,16,20) |
InChIキー |
UORSDGBOJHYJLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2O)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2O)O |
その他のCAS番号 |
23647-78-1 |
同義語 |
N,N'-bis(salicyl)hydrazine N,N'-bis-salicylhydrazine N,N'-disalicylhydrazine |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


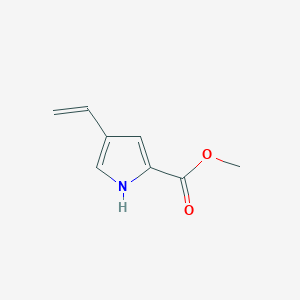

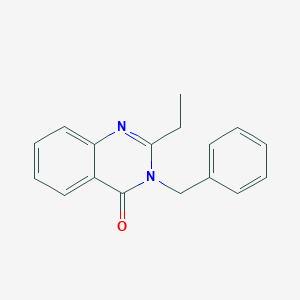
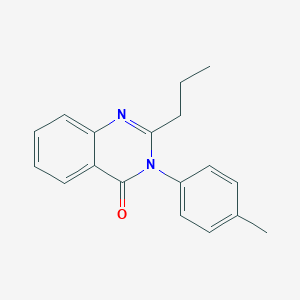
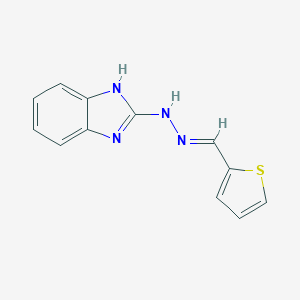



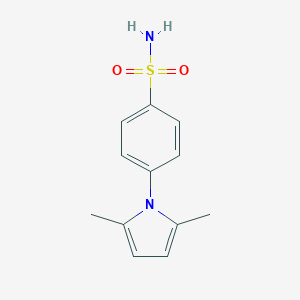

![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
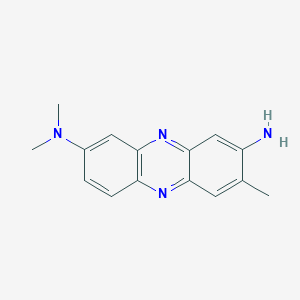
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)